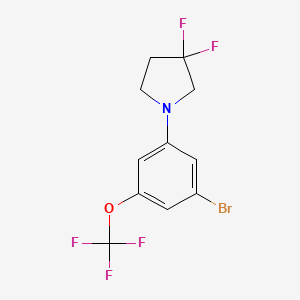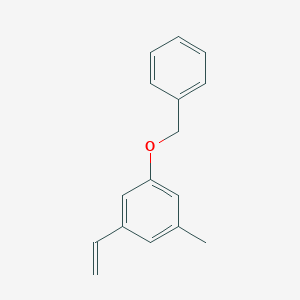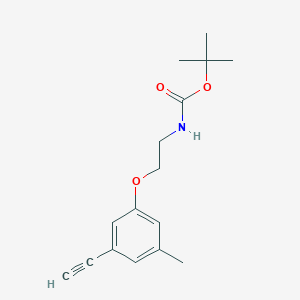
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-3,3-difluoropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-3,3-difluoropyrrolidine is a complex organic compound characterized by its bromo, trifluoromethoxy, and difluoropyrrolidine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-3,3-difluoropyrrolidine typically involves multiple steps, starting with the bromination of 3-(trifluoromethoxy)phenol followed by the introduction of the pyrrolidine ring. The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and solvents like tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-3,3-difluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: Conversion of the bromo group to a carbonyl group.
Reduction: Reduction of the difluoropyrrolidine ring.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions often employ hydrogen gas (H2) in the presence of a catalyst.
Substitution reactions can be facilitated by nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation can yield 1-(3-bromo-5-(trifluoromethoxy)phenyl)-3,3-difluoropyrrolidin-2-one.
Reduction can produce this compound-2-ol.
Substitution can result in compounds like 1-(3-azido-5-(trifluoromethoxy)phenyl)-3,3-difluoropyrrolidine.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-3,3-difluoropyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-4-(trifluoromethoxy)phenyl)-3,3-difluoropyrrolidine
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-2,2-difluoropyrrolidine
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-3-fluoropyrrolidine
Uniqueness: 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-3,3-difluoropyrrolidine stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
IUPAC Name |
1-[3-bromo-5-(trifluoromethoxy)phenyl]-3,3-difluoropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF5NO/c12-7-3-8(18-2-1-10(13,14)6-18)5-9(4-7)19-11(15,16)17/h3-5H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSOKGZMKUAGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=CC(=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














